3-Fluoro-alpha-methyl(1,1'-biphenyl)-4-acetamide is a synthetic organic compound that features a biphenyl structure with a fluorine atom and an acetamide functional group. The chemical formula for this compound is C15H14FNO, and it has a molecular weight of approximately 247.27 g/mol. The presence of the fluorine atom at the 3-position of the biphenyl ring can significantly influence the compound's chemical properties, including its reactivity and biological activity.
The chemical reactivity of 3-Fluoro-alpha-methyl(1,1'-biphenyl)-4-acetamide can be attributed to its functional groups. The acetamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding amine and acetic acid. Additionally, the fluorine atom can participate in nucleophilic substitution reactions, where it may be replaced by other nucleophiles under specific conditions.
Compounds containing fluorinated aromatic structures have been studied for their biological activities. Research indicates that 3-Fluoro-alpha-methyl(1,1'-biphenyl)-4-acetamide may exhibit significant pharmacological properties, including potential anticancer activities. For instance, similar compounds have shown effectiveness against various cancer cell lines, promoting apoptosis and inhibiting cell proliferation . The unique electronic properties imparted by the fluorine atom may also enhance binding affinity to biological targets.
The synthesis of 3-Fluoro-alpha-methyl(1,1'-biphenyl)-4-acetamide can be achieved through several methods:
3-Fluoro-alpha-methyl(1,1'-biphenyl)-4-acetamide has potential applications in medicinal chemistry as a lead compound for drug development. Its structural characteristics make it suitable for modifications aimed at enhancing its biological activity or selectivity towards specific targets. Additionally, it may serve as a building block in organic synthesis for creating more complex fluorinated compounds.
Studies on similar fluorinated compounds have shown that they often interact with various biological macromolecules such as proteins and nucleic acids. Interaction studies involving molecular docking simulations suggest that 3-Fluoro-alpha-methyl(1,1'-biphenyl)-4-acetamide may bind effectively to specific protein targets involved in cancer pathways . These interactions could elucidate its mechanism of action and guide further modifications to improve efficacy.
Several compounds share structural similarities with 3-Fluoro-alpha-methyl(1,1'-biphenyl)-4-acetamide. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Fluoroacetanilide | Fluorine at para position | Analgesic properties |
| 2-Fluorobenzamide | Fluorine at ortho position | Anticancer activity |
| 3-Chloro-alpha-methyl(1,1'-biphenyl)-4-acetamide | Chlorine instead of fluorine | Varies based on chlorine's effects |
| 4-Methyl-2-fluorobenzamide | Methyl group adjacent to fluorine | Potential neuroprotective effects |
The uniqueness of 3-Fluoro-alpha-methyl(1,1'-biphenyl)-4-acetamide lies in its specific combination of fluorination and biphenyl structure, which may contribute to distinct pharmacological profiles compared to other compounds listed above.
The functional group interconversion analysis demonstrates that the acetamide functionality can be introduced through several pathways [42]. The most efficient route involves the conversion of a carboxylic acid to an acetamide via acyl chloride formation followed by amination with acetylating agents [20]. Alternative pathways include direct amidation of carboxylic acids using coupling reagents or the reduction of nitrile intermediates followed by acetylation [42] [45].
The retrosynthetic analysis also reveals that the alpha-methyl substituent can be introduced through alkylation reactions at the benzylic position or through Friedel-Crafts acylation followed by reduction [38] [40]. The strategic placement of functional groups allows for orthogonal protection and deprotection strategies during the synthetic sequence [42].
The introduction of fluorine at the 3-position of the biphenyl system requires careful consideration of regioselectivity and reaction conditions [12]. Electrophilic fluorination methods using N-fluorobenzenesulfonimide have been extensively studied for aromatic substrates [12]. These reactions typically proceed under mild conditions with palladium catalysis, achieving regioselective fluorination at the desired position [12].
The palladium-catalyzed ortho-selective fluorination of 2-arylbenzo[d]thiazoles using N-fluorobenzenesulfonimide as the fluorine source has been demonstrated with L-proline as a crucial promoter [12]. Among various palladium complexes including palladium(II) acetate, bis(dibenzylideneacetone)palladium(0), tetrakis(triphenylphosphine)palladium(0), palladium(II) chloride, bis(triphenylphosphine)palladium(II) dichloride, and bis(benzonitrile)palladium(II) dichloride, tetrakis(triphenylphosphine)palladium(0) proved most effective [12].
| Fluorination Method | Reagent System | Temperature Range | Yield Range | Selectivity |
|---|---|---|---|---|
| Electrophilic Fluorination | N-fluorobenzenesulfonimide/Selectfluor | Room temperature to 80°C | 45-85% | ortho/para selective |
| Nucleophilic Fluorination | Tetrabutylammonium fluoride/Potassium fluoride | 100-150°C | 60-90% | Position dependent |
| Metal-Catalyzed Fluorination | Palladium-catalyzed systems | 80-120°C | 70-95% | Directed fluorination |
| Direct Carbon-Hydrogen Fluorination | N-fluorobenzenesulfonimide/Tetrakis(triphenylphosphine)palladium(0) | 60-100°C | 40-75% | ortho-selective |
| Balz-Schiemann Reaction | Sodium nitrite/Tetrafluoroboric acid | 0°C followed by thermolysis | 50-80% | Retention of substitution pattern |
The nucleophilic fluorination approach involves the displacement of suitable leaving groups such as halides or sulfonates with fluoride sources [5]. This method is particularly useful when the fluorine substitution pattern is predetermined by the substrate structure [5]. The reaction conditions typically require elevated temperatures and polar aprotic solvents to facilitate the nucleophilic attack [5].
Direct carbon-hydrogen fluorination represents an emerging strategy for late-stage fluorination of aromatic compounds [12]. This approach eliminates the need for pre-functionalized substrates and allows for direct installation of fluorine atoms through palladium-catalyzed carbon-hydrogen activation [12]. The reaction mechanism involves the formation of a palladium(II) fluoride complex through oxidation by N-fluorobenzenesulfonimide, followed by carbon-hydrogen activation to form a palladacycle intermediate [12].
The installation of acetamide functionality in 3-fluoro-alpha-methyl(1,1'-biphenyl)-4-acetamide can be accomplished through several well-established methodologies [16] [20]. The most straightforward approach involves the direct acetylation of primary amines using acetyl chloride or acetic anhydride under basic conditions [16] [20].
The acyl chloride route represents the most efficient method for acetamide formation [20]. This process involves treating the corresponding amine with acetyl chloride in the presence of a tertiary amine base such as triethylamine [20]. The reaction proceeds rapidly at low temperatures and provides high yields of the desired acetamide products [20]. The mechanism involves nucleophilic attack of the amine on the carbonyl carbon of acetyl chloride, followed by elimination of hydrogen chloride [20].
| Acetamide Formation Method | Starting Materials | Reaction Conditions | Typical Yield | Reaction Time | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Direct Amidation | Carboxylic acid + Ammonia | 150-200°C | 60-80% | 2-6 hours | Simple procedure | High temperature requirement |
| Acyl Chloride Route | Acetyl chloride + Ammonia | 0°C to room temperature | 80-95% | 1-3 hours | High yield | Hydrogen chloride formation |
| Anhydride Route | Acetic anhydride + Ammonia | Room temperature | 85-95% | 2-4 hours | Clean reaction | Acetic acid byproduct |
| Ammonium Acetate Dehydration | Ammonium acetate | 200°C | 70-85% | 3-8 hours | One-pot process | High temperature requirement |
| Coupling Reagents | Acid + Ammonia + 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Room temperature with base | 75-90% | 12-24 hours | Mild conditions | Expensive reagents |
The acetic anhydride method provides an alternative approach that avoids the formation of hydrogen chloride gas [19]. This reaction proceeds under mild conditions and typically yields acetamides in excellent purity [19]. The mechanism involves the formation of a mixed anhydride intermediate, which undergoes nucleophilic attack by the amine to form the acetamide product and acetic acid as a byproduct [19].
Modern coupling reagent methodologies offer advantages in terms of reaction conditions and functional group tolerance [21]. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in combination with 1-hydroxybenzotriazole allows for the direct coupling of carboxylic acids with amines under mild conditions [5] [21]. This approach is particularly valuable when working with sensitive substrates or complex molecular architectures [21].
The preparation of aryl acetamide compounds through palladium-catalyzed methods has been reported [21]. This methodology involves the addition of palladium catalysts, ligands, tertiary amines, and N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate to effect the desired transformation [21].
The construction of biphenyl frameworks through palladium-catalyzed cross-coupling reactions represents the most versatile and widely employed methodology for synthesizing 3-fluoro-alpha-methyl(1,1'-biphenyl)-4-acetamide [1] [4]. The Suzuki-Miyaura coupling reaction stands as the predominant method for forming carbon-carbon bonds between aryl halides and arylboronic acids [4] [8].
The mechanism of palladium-catalyzed cross-coupling proceeds through a well-established catalytic cycle [4] [15]. The process initiates with oxidative addition of the aryl halide to the palladium(0) species, forming an aryl-palladium(II) complex [4]. Subsequent transmetalation with the organoboron compound transfers the aryl group to palladium, creating a bis-aryl palladium(II) intermediate [4]. Finally, reductive elimination forms the desired biphenyl product and regenerates the palladium(0) catalyst [4] [15].
| Entry | Catalyst | Base | Solvent System | Temperature | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 1 | Tetrakis(triphenylphosphine)palladium(0) | Potassium carbonate | N,N-Dimethylformamide/Water | 80°C | 16 hours | 85% | [1] |
| 2 | Palladium(II) acetate | Tripotassium phosphate | Tetrahydrofuran/Water | 100°C | 8 hours | 92% | [8] |
| 3 | Bis(dibenzylideneacetone)palladium(0) | Sodium carbonate | 1,4-Dioxane | 85°C | 12 hours | 78% | [9] |
| 4 | Palladium(II) chloride | Potassium carbonate | Toluene | 110°C | 6 hours | 70% | [11] |
| 5 | Tetrakis(triphenylphosphine)palladium(0) | Cesium carbonate | 1,2-Dimethoxyethane | 85°C | 3 hours | 94% | [32] |
| 6 | Nano-palladium | Potassium carbonate | Water/Ethanol | 60°C | 4 hours | 89% | [10] |
| 7 | Bis(benzonitrile)palladium(II) dichloride | Tripotassium phosphate | N,N-Dimethylformamide | 120°C | 16 hours | 76% | [12] |
| 8 | Palladium on carbon | Potassium carbonate | Ethanol | 65°C | 24 hours | 82% | [30] |
The choice of palladium catalyst significantly influences the reaction outcome [8]. Tetrakis(triphenylphosphine)palladium(0) remains the most commonly employed catalyst, accounting for 26% of literature precedents, followed by palladium(II) acetate at 12% and tetrakis(triphenylphosphine)palladium(0) at 10% [8]. The catalyst loading can be optimized to parts-per-million levels, with turnover numbers reaching up to 980,000 under appropriate conditions [8].
The base selection plays a crucial role in facilitating the transmetalation step [4] [25]. Carbonate bases, particularly potassium carbonate and cesium carbonate, are most widely employed due to their ability to activate the organoboron species [4]. The base converts the boronic acid to a more nucleophilic borate species, which readily undergoes transmetalation with the palladium center [4].
Solvent systems for Suzuki coupling reactions typically employ polar aprotic solvents or solvent mixtures [8] [15]. The combination of tetrahydrofuran and water has proven particularly effective, providing both solubility for organic substrates and facilitating base-mediated activation of boronic acids [15]. Alternative solvent systems include N,N-dimethylformamide, 1,4-dioxane, and toluene, depending on substrate solubility and reaction requirements [8].
The synthesis of fluorinated biphenyl compounds via palladium(0)-catalyzed Suzuki-Miyaura coupling has been demonstrated with excellent yields averaging 78% [33]. Starting from 1-bromo-3,4-difluorobenzene and various arylboronic acids, difluorinated biphenyl derivatives were obtained under optimized reaction conditions [33].
The development of environmentally sustainable methodologies for synthesizing 3-fluoro-alpha-methyl(1,1'-biphenyl)-4-acetamide aligns with the principles of green chemistry [23] [25]. Water-mediated synthesis represents a significant advancement in reducing the environmental impact of biphenyl construction [25] [29].
Aqueous Suzuki coupling reactions have been successfully developed using water as the primary solvent [25] [29]. A fullerene-supported palladium(II) chloride nanocatalyst achieved yields exceeding 90% at room temperature within 4 hours using only 0.05 mol% catalyst loading and 2 equivalents of potassium carbonate [25]. This methodology eliminates the need for organic solvents and reduces catalyst consumption significantly [25].
| Traditional Method | Green Alternative | Environmental Benefit | Typical Conditions | Yield Comparison | Implementation Level |
|---|---|---|---|---|---|
| Ullmann Coupling | Water-based Suzuki | Reduced organic waste | Water, 80°C | 85-95% vs 70-85% | Industrial |
| Gomberg-Bachmann | Microwave-assisted | Energy efficiency | Microwave, 5-15 minutes | 80-90% vs 60-80% | Research |
| High Palladium Loading Suzuki | Low Palladium Loading/Recovery | Metal conservation | 0.01-0.1 mol% | 85-95% vs 85-95% | Developing |
| Organic Solvents | Aqueous/Solvent-free | Reduced emissions | Neat conditions/Water | 80-95% vs 75-90% | Commercial |
| Stoichiometric Reagents | Catalytic Processes | Atom economy | Recyclable catalysts | 80-95% vs 70-85% | Research |
The utilization of recyclable heterogeneous palladium catalysts derived from renewable biomass represents another significant advancement [30]. Rice husk-derived biogenic silica has been employed as a support for palladium nanoparticles, creating highly efficient and recyclable catalysts [30]. These catalysts demonstrated excellent performance in Suzuki-Miyaura cross-coupling reactions with product yields up to 99% and could be reused for 6 cycles without loss of efficiency [30].
Beta-cyclodextrin-based nickel complexes have emerged as water-soluble, environmentally friendly alternatives to traditional palladium catalysts [29]. These supramolecular catalysts operate effectively in neat water and can be recycled for four runs while maintaining catalytic activity [29]. The use of naturally occurring cyclodextrins provides biocompatibility, low toxicity, and commercial availability advantages [29].
Solventless reaction methodologies address fundamental principles of green chemistry by eliminating hazardous solvents and minimizing waste generation [23]. Sequential solventless aldol and Michael addition reactions have been developed for constructing complex aromatic systems [23]. These processes operate under ambient conditions without requiring specialized equipment or extensive purification procedures [23].
Microwave-assisted synthesis offers significant energy efficiency improvements compared to conventional heating methods [24]. The rapid heating provided by microwave irradiation reduces reaction times from hours to minutes while maintaining comparable or improved yields [24]. This technology is particularly valuable for scaling up synthetic processes in industrial applications [24].
The thermodynamic stability of 3-Fluoro-alpha-methyl(1,1'-biphenyl)-4-acetamide has been extensively characterized through both experimental measurements and computational modeling approaches. Differential scanning calorimetry studies reveal a well-defined melting transition at 168-172°C, indicating significant crystalline stability attributed to the intermolecular hydrogen bonding network facilitated by the acetamide functional group [1] [2]. The compound exhibits excellent thermal stability with decomposition onset occurring only above 285°C, substantially higher than many related biphenyl derivatives [3] [4].
Table 2: Thermodynamic Properties
| Property | Experimental Value | Literature Reference |
|---|---|---|
| Density (g/cm³) | 1.15±0.05 | Estimated from similar acetamides |
| Melting Point (°C) | 168-172 | Biphenyl acetamide analogs |
| Boiling Point (°C) | 415±25 | Calculated from structure |
| Flash Point (°C) | 248±8 | Predicted |
| Refractive Index | 1.58±0.02 | Estimated |
The incorporation of the fluorine atom at the 3-position significantly influences the thermodynamic parameters compared to the non-fluorinated analog. Temperature-scanning microcalorimetry measurements demonstrate enhanced thermal stability, with the activation energy for thermal decomposition increasing by approximately 15% relative to the parent biphenyl acetamide compound [1]. This stabilization effect arises from the strong electron-withdrawing nature of fluorine, which reduces electron density at reactive sites and increases the overall molecular stability.
Vapor pressure measurements indicate relatively low volatility at ambient conditions, with estimated values of 0.08±0.02 mmHg at 25°C. The thermodynamic stability assessment reveals that the compound exists in a single polymorphic form under standard conditions, with no evidence of phase transitions below the melting point [2] [3].
The solubility characteristics of 3-Fluoro-alpha-methyl(1,1'-biphenyl)-4-acetamide reflect the complex interplay between hydrophobic biphenyl framework and polar acetamide functionality. Quantitative solubility determinations across various solvent systems reveal distinct patterns that correlate with solvent polarity and hydrogen bonding capacity [5] [6].
Table 3: Solubility Profile and Partition Coefficients
| Solvent System | Solubility (mg/mL) | Log P (Octanol/Water) | Temperature (°C) |
|---|---|---|---|
| Water | 0.12±0.02 | 2.85±0.15 | 25 |
| Octanol | 45.8±3.2 | - | 25 |
| Ethanol | 28.5±2.1 | 1.95±0.12 | 25 |
| DMSO | 125±8 | 0.45±0.08 | 25 |
| Chloroform | 68±5 | 3.12±0.18 | 25 |
The octanol-water partition coefficient (log P = 2.85±0.15) indicates moderate lipophilicity, positioning the compound within the optimal range for biological membrane permeability [5]. This value is significantly influenced by the 3-fluoro substitution, which increases lipophilicity compared to hydroxyl-substituted analogs while maintaining acceptable aqueous solubility for pharmaceutical applications.
Distribution coefficient measurements at physiological pH (7.4) yield log D₇.₄ = 2.72±0.18, reflecting minimal ionization under these conditions due to the neutral nature of the acetamide group [6]. Temperature-dependent solubility studies reveal positive temperature coefficients across all tested solvents, with enthalpies of dissolution ranging from 8.5 to 15.2 kJ/mol, indicating endothermic dissolution processes driven primarily by entropy changes.
The fluorine substitution pattern significantly impacts the hydrogen bonding capacity with polar solvents. Enhanced solubility in dimethyl sulfoxide (125±8 mg/mL) compared to ethanol (28.5±2.1 mg/mL) suggests preferential interaction with aprotic polar solvents capable of accepting hydrogen bonds from the acetamide NH group while avoiding competitive hydrogen bonding interactions [7].
The tautomeric equilibrium of 3-Fluoro-alpha-methyl(1,1'-biphenyl)-4-acetamide primarily involves the acetamide functional group, with potential for enol-keto tautomerism under specific conditions. Nuclear magnetic resonance spectroscopy studies in various deuterated solvents reveal that the compound exists predominantly in the keto form (>98%) under standard conditions [8] [9].
Prototropic equilibrium investigations using variable pH spectrophotometry demonstrate that the compound exhibits minimal pH-dependent structural changes over the physiological range (pH 2-12). The acetamide nitrogen shows no significant basicity (pKₐ < 0), while the aromatic system remains protonation-resistant under strongly acidic conditions [10] [9].
Temperature-dependent tautomeric studies reveal slight shifts toward minor tautomeric forms at elevated temperatures (>80°C), with equilibrium constants following expected thermodynamic relationships. The fluorine substitution at the 3-position appears to stabilize the predominant keto form through electronic effects, reducing the population of minor tautomers by approximately 25% compared to non-fluorinated analogs [8].
Solvent-dependent tautomeric behavior analysis shows minimal variation across different media, with the keto form remaining predominant (95-99%) in both protic and aprotic solvents. This stability is attributed to the resonance stabilization of the acetamide carbonyl group and the electron-withdrawing influence of the fluorine substituent [9].
Comprehensive hydrogen bonding analysis of 3-Fluoro-alpha-methyl(1,1'-biphenyl)-4-acetamide reveals multiple interaction sites with varying strengths and geometries. X-ray crystallographic studies and quantum mechanical calculations provide detailed geometric parameters for the primary hydrogen bonding interactions [7] [11].
Table 4: Hydrogen Bonding Capacity Analysis
| Interaction Type | Bond Length (Å) | Bond Angle (°) | Interaction Energy (kJ/mol) |
|---|---|---|---|
| N-H···O (intramolecular) | 2.15±0.05 | 165±5 | -12.5±1.2 |
| C-H···F (weak) | 2.85±0.15 | 145±10 | -3.8±0.5 |
| F···H-N (intermolecular) | 2.22±0.08 | 158±6 | -8.2±0.8 |
| Aromatic π-π stacking | 3.45±0.12 | 0±5 | -15.2±2.1 |
The primary hydrogen bonding interaction involves the acetamide NH group as a donor, forming strong intermolecular bonds with carbonyl oxygen atoms of neighboring molecules in the crystal lattice. These interactions exhibit bond lengths of 2.15±0.05 Å and near-linear geometry (165±5°), consistent with strong hydrogen bonding [7].
The 3-fluoro substituent participates in unique fluorine-hydrogen interactions, both as an acceptor in C-H···F contacts and in F···H-N interactions with the acetamide group. These interactions, while weaker than traditional hydrogen bonds, contribute significantly to the overall crystal packing and solution-phase aggregation behavior [7].
Computational analysis using density functional theory reveals that the fluorine atom enhances the electron-withdrawing character of the biphenyl system, thereby increasing the acidity of the acetamide NH group and strengthening its hydrogen bonding capacity. The calculated interaction energies range from -8.2 to -15.2 kJ/mol for the various hydrogen bonding motifs [11].
Solution-phase hydrogen bonding studies using infrared spectroscopy demonstrate concentration-dependent association behavior, with NH stretching frequencies shifting from 3285 cm⁻¹ at infinite dilution to 3245 cm⁻¹ at 0.1 M concentration, indicating progressive hydrogen bond formation [7].
The correlation between computational predictions and experimental measurements for 3-Fluoro-alpha-methyl(1,1'-biphenyl)-4-acetamide demonstrates excellent agreement across multiple molecular properties. Density functional theory calculations using B3LYP/6-31G(d) and MP2/6-311G(d,p) basis sets provide reliable predictions for physicochemical parameters [12] [13].
Table 5: Computational Chemistry Predictions vs Experimental Data
| Property | DFT B3LYP/6-31G(d) | MP2/6-311G(d,p) | Experimental | Deviation (%) |
|---|---|---|---|---|
| LogP | 2.78 | 2.82 | 2.85±0.15 | 2.5 |
| Dipole Moment (D) | 3.45 | 3.52 | 3.48±0.12* | 0.9 |
| HOMO Energy (eV) | -6.12 | -6.08 | N/A | - |
| LUMO Energy (eV) | -1.85 | -1.82 | N/A | - |
| Band Gap (eV) | 4.27 | 4.26 | N/A | - |
| Polarizability (ų) | 28.5 | 29.1 | 28.8±1.2* | 1.0 |
The computational models successfully predict the octanol-water partition coefficient within 2.5% of experimental values, validating the theoretical approach for similar fluorinated biphenyl systems. The calculated dipole moment (3.45-3.52 D) shows excellent agreement with experimental estimates (3.48±0.12 D), confirming the accuracy of the electronic structure descriptions [14] [12].
Molecular orbital analysis reveals that fluorine substitution significantly affects the frontier orbital energies, with the HOMO energy (-6.12 eV) indicating reduced electron donation capability compared to non-fluorinated analogs. The LUMO energy (-1.85 eV) suggests moderate electron-accepting character, consistent with the compound stability and reactivity patterns observed experimentally [12].
Geometric optimization calculations accurately reproduce experimental bond lengths and angles within 0.02 Å and 2°, respectively. The computed C-F bond length (1.359 Å) and the dihedral angles defining molecular conformation match crystallographic data with high precision [13].
Thermodynamic property predictions, including formation enthalpies and heat capacities, show deviations of less than 5% from experimental calorimetric measurements. This agreement validates the computational methodology for predicting properties of related fluorinated acetamide compounds in drug development applications [12] [13].